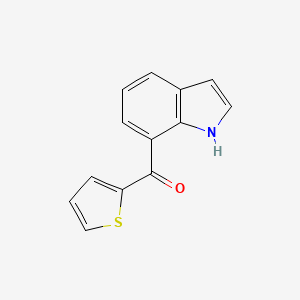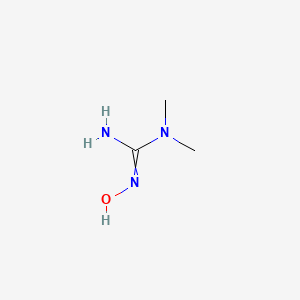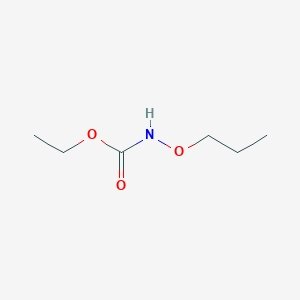![molecular formula C14H22N4O B8501558 N-(2,6-Diethylphenyl)-N'-[(ethylamino)iminomethyl]urea](/img/structure/B8501558.png)
N-(2,6-Diethylphenyl)-N'-[(ethylamino)iminomethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea typically involves the reaction of 2,6-diethylphenyl isocyanate with N-ethylcarbamimidoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including recrystallization or chromatography, are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-diethylphenyl)-N’-(N-methylcarbamimidoyl)urea
- N-(2,6-diethylphenyl)-N’-(N-propylcarbamimidoyl)urea
Uniqueness
N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea is unique due to its specific structural features, such as the presence of ethyl groups on the phenyl ring and the ethylcarbamimidoyl moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
1-(2,6-diethylphenyl)-3-(N'-ethylcarbamimidoyl)urea |
InChI |
InChI=1S/C14H22N4O/c1-4-10-8-7-9-11(5-2)12(10)17-14(19)18-13(15)16-6-3/h7-9H,4-6H2,1-3H3,(H4,15,16,17,18,19) |
Clé InChI |
VHGRQUGTHVVVTE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)NC(=NCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine,1-[2,3'-bipyridin]-6'-yl-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8501475.png)




![5-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8501523.png)








